
1,4-Butane-d8-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butane-d8-dithiol is a deuterated form of 1,4-Butanedithiol, an organosulfur compound with the formula HSCD2CD2CD2CD2SH. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. It is a colorless liquid with a strong odor and is highly soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Butane-d8-dithiol can be synthesized through the deuteration of 1,4-Butanedithiol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and yield of the compound, making it suitable for various research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butane-d8-dithiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1,2-dithiane.
Reduction: The major product is the corresponding thiol.
Substitution: The products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,4-Butane-d8-dithiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Butane-d8-dithiol involves its interaction with various molecular targets. The compound can form disulfide bonds with proteins and other biomolecules, affecting their structure and function. It can also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,4-Butane-d8-dithiol can be compared with other similar compounds such as:
1,4-Butanedithiol: The non-deuterated form, which has similar chemical properties but different isotopic composition.
1,3-Propanedithiol: A shorter-chain dithiol with different reactivity and applications.
Dithiothreitol: A commonly used reducing agent in biochemistry with different structural and functional properties.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for studies involving isotopic labeling and tracing.
Eigenschaften
Molekularformel |
C4H10S2 |
|---|---|
Molekulargewicht |
130.3 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-dithiol |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
SMTOKHQOVJRXLK-SVYQBANQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S)C([2H])([2H])S |
Kanonische SMILES |
C(CCS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


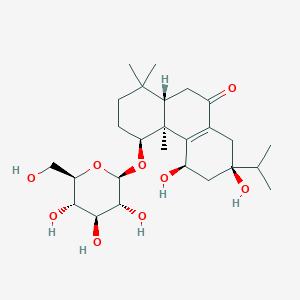
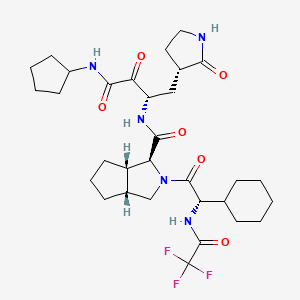
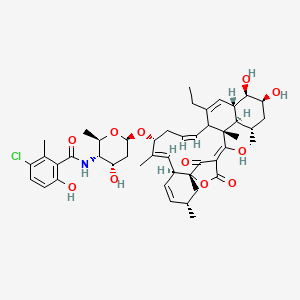
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
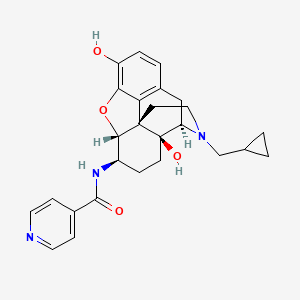
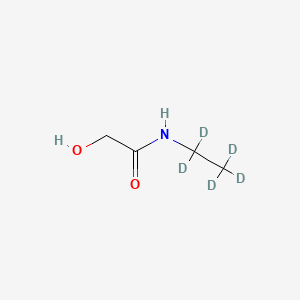
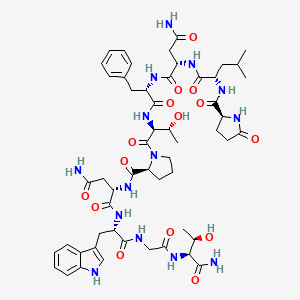
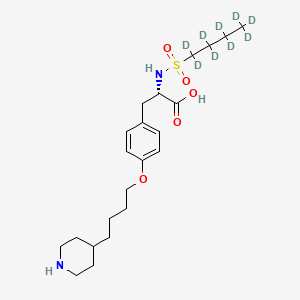
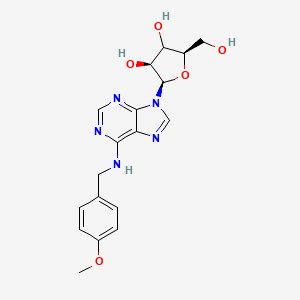
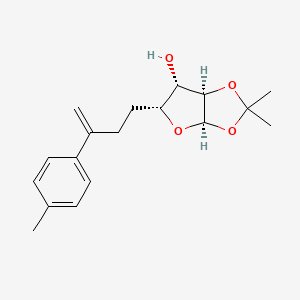

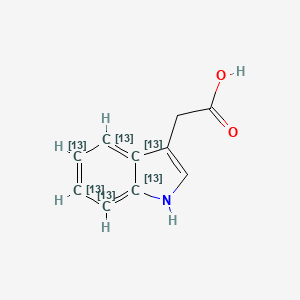
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)

